molecular formula C14H9F3N2O2 B2876882 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile CAS No. 338758-48-8

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B2876882
CAS No.: 338758-48-8
M. Wt: 294.233
InChI Key: GYRMANAODURDCO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile is a chemical compound that features a trifluoromethyl group, a methoxyphenoxy group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyphenoxy group may contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
  • 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-methanol

Uniqueness

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and interactions with other molecules. The combination of the trifluoromethyl and methoxyphenoxy groups also imparts distinct physicochemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-20-10-2-4-11(5-3-10)21-13-6-9(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRMANAODURDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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